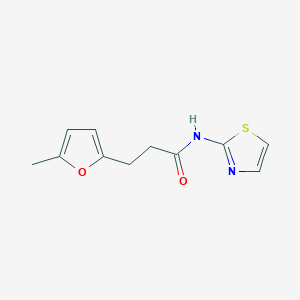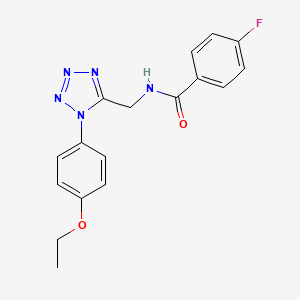![molecular formula C17H23F3N4O2 B2852076 N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide CAS No. 2380142-66-3](/img/structure/B2852076.png)
N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide, also known as BMS-986177, is a small molecule drug that belongs to the class of piperidine carboxamide compounds. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism Of Action
The mechanism of action of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is a key player in the signaling pathway that regulates the activation and proliferation of immune cells. By inhibiting BTK, N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide can suppress the immune response and reduce inflammation. In cancer cells, BTK inhibition can lead to cell death and tumor regression.
Biochemical and physiological effects:
The biochemical and physiological effects of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide have been extensively studied in preclinical models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of immune cells, such as B cells and T cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages And Limitations For Lab Experiments
The advantages of using N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, its limitations include its potential toxicity and off-target effects, which need to be carefully monitored in preclinical and clinical studies.
Future Directions
There are several future directions for the development and application of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide. These include:
1. Clinical trials in patients with autoimmune disorders and inflammatory diseases to evaluate its safety and efficacy.
2. Combination therapy with other drugs to enhance its therapeutic effects.
3. Development of new analogs with improved potency and selectivity.
4. Investigation of its potential use in other diseases, such as neurodegenerative disorders and viral infections.
5. Studies on its mechanism of action and off-target effects to improve its safety profile.
Conclusion:
N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is a promising small molecule drug with potential applications in the treatment of various diseases. Its synthesis method has been optimized to achieve high yield and purity of the final product. It inhibits the activity of BTK, a key player in the immune response, and has shown promising results in preclinical studies. However, its potential toxicity and off-target effects need to be carefully monitored in preclinical and clinical studies. There are several future directions for its development and application, including clinical trials in patients with autoimmune disorders and inflammatory diseases, combination therapy with other drugs, and investigation of its potential use in other diseases.
Synthesis Methods
The synthesis of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 4-(trifluoromethyl)pyrimidine-2-amine, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-(trifluoromethyl)pyrimidin-2-ylcarbamate. This intermediate is then reacted with 1-bromo-4-(trifluoromethyl)benzene to form N-cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide. The synthesis method has been optimized to achieve high yield and purity of the final product.
Scientific Research Applications
N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide has been extensively studied in preclinical models for the treatment of various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing the immune system in autoimmune disorders. In particular, it has been shown to be effective in treating rheumatoid arthritis, multiple sclerosis, and psoriasis.
properties
IUPAC Name |
N-cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c18-17(19,20)14-6-9-21-15(23-14)26-13-7-10-24(11-8-13)16(25)22-12-4-2-1-3-5-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDJKXWYYKOIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

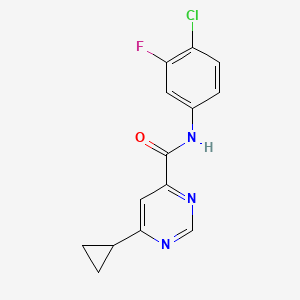

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)


![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)
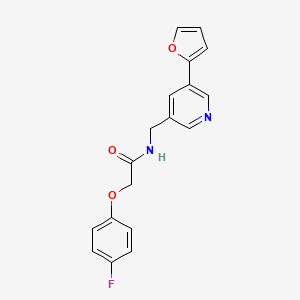
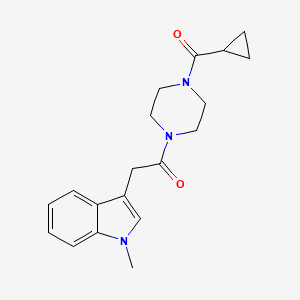
![9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2852009.png)
![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)
